molecular formula C7H7BrN2O B14027928 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine

7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine

Cat. No.: B14027928
M. Wt: 215.05 g/mol
InChI Key: AOJUXSPPPSVYSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine typically involves the bromination of 2,3-dihydrofuro[3,2-c]pyridin-4-amine. One common method includes dissolving the intermediate compound in acetonitrile (ACN) and adding a solution of N-bromosuccinimide (NBS) dropwise at a low temperature, usually around -10°C, in darkness to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding ketone or aldehyde .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furo[3,2-c]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine is unique due to its specific combination of the furo[3,2-c]pyridine core and the bromine atom, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound in various fields of research and industrial applications .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

7-bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine

InChI

InChI=1S/C7H7BrN2O/c8-5-3-10-7(9)4-1-2-11-6(4)5/h3H,1-2H2,(H2,9,10)

InChI Key

AOJUXSPPPSVYSU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=NC=C2Br)N

Origin of Product

United States

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